Bis(m-PEG4)-N-OH
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Overview
Description
Bis(m-PEG4)-N-OH: is a polyethylene glycol (PEG) derivative that contains two PEG chains attached to a central nitrogen atom. This compound is known for its high solubility in water and various organic solvents, making it a versatile building block in chemical synthesis and bioconjugation. The presence of the hydroxyl group (N-OH) allows for further functionalization, enabling its use in a wide range of applications, including drug delivery, protein modification, and the development of biocompatible materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(m-PEG4)-N-OH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves reacting polyethylene glycol with an amine compound under controlled conditions to form a PEG-amine intermediate.
Hydroxylation: The PEG-amine intermediate is then subjected to hydroxylation, where a hydroxyl group is introduced to the nitrogen atom. This can be achieved using reagents such as hydroxylamine or other suitable hydroxylating agents.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of polyethylene glycol are reacted with the amine precursor in industrial reactors.
Continuous Hydroxylation: The PEG-amine intermediate is continuously fed into a hydroxylation reactor, where it reacts with hydroxylating agents under optimized conditions.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(m-PEG4)-N-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted PEG derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Bis(m-PEG4)-N-OH is used as a linker in the synthesis of complex molecules. Its high solubility and reactivity make it an ideal candidate for creating PEGylated compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is employed in the modification of proteins and peptides. The PEG chains enhance the solubility and stability of biomolecules, facilitating their use in various biological assays and experiments.
Medicine
In medicine, this compound is utilized in drug delivery systems. The PEGylation of drugs improves their pharmacokinetics and reduces immunogenicity, leading to more effective and safer therapeutic agents.
Industry
In industrial applications, this compound is used in the production of biocompatible materials. Its properties make it suitable for creating hydrogels, coatings, and other materials used in medical devices and implants.
Mechanism of Action
The mechanism of action of Bis(m-PEG4)-N-OH involves its ability to modify and stabilize biomolecules. The PEG chains provide steric hindrance, preventing the aggregation and degradation of proteins and peptides. The hydroxyl group allows for further functionalization, enabling the conjugation of various ligands and targeting moieties.
Comparison with Similar Compounds
Similar Compounds
Bis(m-PEG4)-N-H: Similar structure but lacks the hydroxyl group, making it less versatile in functionalization.
Bis(m-PEG4)-N-COOH: Contains a carboxyl group instead of a hydroxyl group, offering different reactivity and applications.
Bis(m-PEG4)-N-NH2: Features an amino group, which provides different chemical properties and uses.
Uniqueness
Bis(m-PEG4)-N-OH stands out due to its hydroxyl group, which allows for a broader range of chemical modifications and applications. Its high solubility and biocompatibility make it a valuable compound in various fields, from drug delivery to material science.
Properties
IUPAC Name |
N,N-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO9/c1-21-7-9-25-15-17-27-13-11-23-5-3-19(20)4-6-24-12-14-28-18-16-26-10-8-22-2/h20H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFXGVDVNYUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCN(CCOCCOCCOCCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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